An In-depth Technical Guide to 1-Benzyl-1,2,3-triazole-4,5-dicarboxylic Acid
An In-depth Technical Guide to 1-Benzyl-1,2,3-triazole-4,5-dicarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Benzyl-1,2,3-triazole-4,5-dicarboxylic acid is a versatile heterocyclic compound that has garnered interest in various fields of chemical research, including organic synthesis, medicinal chemistry, and material science. Its rigid triazole core, substituted with a benzyl group for increased lipophilicity and two carboxylic acid moieties for potential biological interactions and further functionalization, makes it an attractive scaffold for the development of novel molecules. This technical guide provides a comprehensive overview of the known chemical properties, synthesis, and potential applications of this compound, with a focus on data relevant to researchers and professionals in drug development.
Chemical and Physical Properties
A summary of the key physical and chemical properties is presented in Table 1.
Table 1: Physical and Chemical Properties of 1-Benzyl-1,2,3-triazole-4,5-dicarboxylic acid
| Property | Value | Source |
| Molecular Formula | C₁₁H₉N₃O₄ | [1] |
| Molecular Weight | 247.21 g/mol | [1] |
| Melting Point | 181-182 °C | [1] |
| Boiling Point | 558.5 °C at 760 mmHg (Predicted) | [1] |
| Density | 1.52 ± 0.1 g/cm³ (Predicted) | [1] |
| pKa | 2.95 ± 0.50 (Predicted) | [1] |
| Appearance | White Solid | Inferred from related compounds |
| CAS Number | 73953-89-6 | [1] |
Synthesis and Purification
The primary synthetic route to 1-Benzyl-1,2,3-triazole-4,5-dicarboxylic acid is through a [3+2] cycloaddition reaction, a cornerstone of "click chemistry".[2][3] This reaction involves the facile addition of an azide to an alkyne.
Experimental Protocol: Synthesis
A detailed experimental protocol for the synthesis of 1-Benzyl-1,2,3-triazole-4,5-dicarboxylic acid is as follows:
Materials:
-
Benzyl azide
-
Acetylenedicarboxylic acid
-
Acetone
Procedure:
-
Dissolve acetylenedicarboxylic acid in acetone.
-
To this solution, add benzyl azide. The reaction is exothermic and may require external cooling to maintain control.
-
The product will begin to crystallize from the solution.
-
Allow the reaction mixture to stand overnight to ensure complete crystallization.
-
Filter the mixture to collect the crude product.
-
Concentrate the filtrate to a smaller volume and refilter to recover any remaining product.
-
Combine the collected solids and dry under vacuum.
This procedure has been reported to yield the pure product in up to 92.5% yield.
Purification
While a specific recrystallization protocol for 1-Benzyl-1,2,3-triazole-4,5-dicarboxylic acid is not detailed in the available literature, purification of similar triazole derivatives is often achieved through recrystallization from a suitable solvent, such as ethanol.[4] The general principle of recrystallization involves dissolving the crude product in a minimal amount of a hot solvent in which the compound has high solubility at elevated temperatures and low solubility at cooler temperatures. Upon cooling, the purified compound crystallizes out, leaving impurities in the solution.
Spectroscopic Data
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the benzyl group (typically in the 7.2-7.5 ppm range), a singlet for the benzylic methylene protons (around 5.5-5.8 ppm), and a broad singlet for the carboxylic acid protons at a downfield chemical shift (>10 ppm).
¹³C NMR: The carbon NMR spectrum will exhibit signals for the aromatic carbons of the benzyl group (125-140 ppm), the benzylic methylene carbon (around 54 ppm), the triazole ring carbons (which can vary depending on substitution), and the carbonyl carbons of the carboxylic acids (typically >160 ppm).[5]
FTIR: The infrared spectrum is expected to display characteristic absorption bands for the O-H stretch of the carboxylic acids (a broad band around 2500-3300 cm⁻¹), the C=O stretch of the carboxylic acids (around 1700-1725 cm⁻¹), C=C stretching of the aromatic ring (around 1450-1600 cm⁻¹), and N=N stretching of the triazole ring.[4]
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (247.21 g/mol ). Predicted mass-to-charge ratios for various adducts are available.[6]
Applications in Drug Development and Research
The 1,2,3-triazole moiety is a well-established pharmacophore in medicinal chemistry, known for its metabolic stability and ability to engage in hydrogen bonding and dipole-dipole interactions.[7] Derivatives of 1,2,3-triazoles have demonstrated a broad spectrum of biological activities, including anticancer, antifungal, and antibacterial properties.[8][9][10]
Role as a Synthetic Building Block
1-Benzyl-1,2,3-triazole-4,5-dicarboxylic acid serves as a valuable building block in the synthesis of more complex molecules. The two carboxylic acid groups provide reactive handles for further chemical modifications, such as amidation or esterification, allowing for the construction of diverse chemical libraries for drug screening. This is particularly relevant in the context of "click chemistry," where the triazole core can be readily introduced into various molecular scaffolds.
Caption: Synthetic workflow for 1-Benzyl-1,2,3-triazole-4,5-dicarboxylic acid and its potential applications.
Potential Biological Activity
While no specific biological targets or signaling pathways have been definitively identified for 1-Benzyl-1,2,3-triazole-4,5-dicarboxylic acid in the reviewed literature, the broader class of 1,2,3-triazole derivatives has been implicated in various biological processes. For instance, some N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamides have been shown to act as antimicrotubule agents, inducing M-phase arrest in cancer cells.[11] Other triazole derivatives have been investigated as inhibitors of enzymes such as xanthine oxidase.[12]
The dicarboxylic acid functionality of the target molecule could potentially chelate metal ions in the active sites of metalloenzymes or form strong hydrogen bonds with receptor targets. Further research is warranted to explore the specific biological activities of this compound and its derivatives.
Caption: Logical workflow for the development of new drug candidates from the core scaffold.
Conclusion
1-Benzyl-1,2,3-triazole-4,5-dicarboxylic acid is a readily accessible compound with significant potential as a building block in drug discovery and material science. Its synthesis via a high-yielding click chemistry reaction makes it an attractive starting point for the creation of diverse molecular libraries. While specific, experimentally determined data on its solubility in organic solvents and its detailed spectroscopic and biological profiles are currently limited in the public domain, the known properties of related compounds suggest it is a promising scaffold for further investigation. Future research should focus on a more detailed characterization of this molecule and the exploration of its biological activities to unlock its full potential.
References
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- 3. (1-benzyl-1H-1,2,3-triazol-4-yl)methanol | C10H11N3O | CID 11651290 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 7. Biological features of new 1,2,4-triazole derivatives (a literature review) | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 8. Novel indolyl 1,2,4-triazole derivatives as potential anti-proliferative agents: in silico studies, synthesis, and biological evaluation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
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